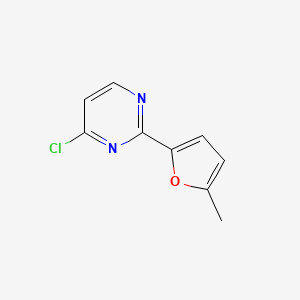
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is an organic compound with the molecular formula C9H7ClN2O It is a heterocyclic compound containing both pyrimidine and furan rings, which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 5-methylfuran-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving recrystallization or other purification methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Scientific Research Applications
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
5-Methylfuran-2-carbaldehyde: A furan derivative used in the synthesis of various heterocyclic compounds.
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar structural motifs used in kinase inhibition.
Uniqueness
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is unique due to its combined pyrimidine and furan rings, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3 |
InChI Key |
JNDOBOVFMXJJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















